Foreword: Navigating the Landscape of a Niche Research Chemical
Foreword: Navigating the Landscape of a Niche Research Chemical
An In-Depth Technical Guide to 2-Bromo-6-fluoro-3-nitrobenzoic Acid (CAS 1036388-81-4)
For Researchers, Scientists, and Drug Development Professionals
2-Bromo-6-fluoro-3-nitrobenzoic acid is a highly functionalized aromatic compound that, by its very structure, suggests significant potential as a building block in medicinal chemistry and materials science. However, it is crucial to acknowledge that as of early 2026, this molecule exists primarily as a commercially available research chemical with limited presence in peer-reviewed scientific literature.[1][2][3][4][5][6] This guide is therefore constructed to provide a comprehensive overview based on available data from suppliers, safety data sheets, and established principles of organic chemistry. It aims to be a foundational resource, offering insights into its properties, a plausible synthetic approach, its potential reactivity, and safe handling protocols, thereby empowering researchers to explore its utility.
Core Compound Identity and Physicochemical Properties
2-Bromo-6-fluoro-3-nitrobenzoic acid is a substituted benzoic acid derivative. The strategic placement of four different functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group—on the benzene ring makes it a versatile scaffold for chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 1036388-81-4 | [1][5][7][8][9] |
| Molecular Formula | C₇H₃BrFNO₄ | [1][3][4] |
| Molecular Weight | 264.01 g/mol | [1][10] |
| Canonical SMILES | C1=CC(=C(C(=C1[O-])Br)C(=O)O)F | [1] |
| Intended Use | For research and development purposes only. | [1][8][11] |
While detailed experimental data on properties like melting point, boiling point, and solubility are not consistently published across public domains, it is expected to be a solid at room temperature.[8]
A Proposed Synthetic Pathway
Workflow: Proposed Two-Step Synthesis
Caption: Proposed synthetic workflow for the target molecule.
Step-by-Step Methodology (Theoretical Protocol)
Objective: To synthesize 2-Bromo-6-fluoro-3-nitrobenzoic acid via nitration of 2-bromo-6-fluorobenzoic acid.
Materials:
-
2-bromo-6-fluorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Appropriate organic solvent for extraction (e.g., Ethyl Acetate)
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Drying agent (e.g., anhydrous MgSO₄)
Protocol:
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Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add a measured amount of 2-bromo-6-fluorobenzoic acid.
-
Acidification: Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid while stirring to dissolve the starting material.
-
Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, keeping it cool.
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Reaction: Add the nitrating mixture dropwise from the dropping funnel to the solution of the starting material. Maintain the reaction temperature below 10 °C throughout the addition. The ortho-directing carboxylic acid and the para-directing halogen atoms will likely direct the nitro group to the C3 position.
-
Quenching: After the addition is complete, allow the reaction to stir at a low temperature for a specified time (monitoring by TLC is recommended). Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice.
-
Isolation: The solid precipitate (crude product) is collected by vacuum filtration and washed with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final, pure 2-Bromo-6-fluoro-3-nitrobenzoic acid.
Disclaimer: This is a theoretical protocol. It has not been experimentally validated from literature sources. All laboratory work should be conducted with appropriate safety precautions in a fume hood.
Reactivity and Potential Applications in Drug Discovery
The true value of 2-Bromo-6-fluoro-3-nitrobenzoic acid lies in its potential for derivatization. The four distinct functional groups offer multiple handles for a variety of chemical transformations, making it an attractive starting point for building a library of complex molecules.
Caption: Key reaction sites on the core molecule.
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At the Carboxylic Acid Group: Standard transformations can be employed to form esters, amides, or acid chlorides.[12] Amide bond formation is particularly relevant in medicinal chemistry for creating compounds that can mimic peptide bonds or engage in hydrogen bonding with biological targets.[12]
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At the Bromine Atom: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[12] This allows for the introduction of various aryl, alkyl, or alkynyl groups, significantly increasing molecular complexity and enabling the synthesis of biaryl structures often found in pharmaceuticals.
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At the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂). This resulting aniline derivative is a key intermediate for numerous subsequent reactions, including diazotization, further amide couplings, or the synthesis of heterocyclic ring systems like benzimidazoles or quinazolines.
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At the Fluorine Atom: The electron-withdrawing nature of the adjacent nitro and carboxylic acid groups activates the C-F bond towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various nucleophiles (e.g., O, N, S-based) at the C6 position.
This multi-faceted reactivity makes the compound a valuable precursor for creating libraries of novel small molecules for high-throughput screening in drug discovery programs targeting areas like oncology, infectious diseases, and inflammation.[13] The general class of substituted nitrobenzoic acids serves as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[14] For instance, related compounds like 2-bromo-3-nitrobenzoic acid are used in the synthesis of phenazine-1-carboxylic acid derivatives with antibacterial properties and as precursors for PARP inhibitors used in cancer therapy.[15][16]
Safety, Handling, and Storage
As a laboratory chemical with limited toxicological data, 2-Bromo-6-fluoro-3-nitrobenzoic acid must be handled with care, adhering to the information provided in its Safety Data Sheet (SDS).[7][8]
Hazard Identification
The compound is classified with the following hazards:
-
H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[8]
-
H315: Causes skin irritation (Skin Irritation, Category 2).[8]
-
H319: Causes serious eye irritation (Eye Irritation, Category 2).[8]
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3).[8]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][17] Ensure that eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with European Standard EN166.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that satisfy EU Directive 89/686/EEC and the standard EN374.[8]
-
Skin and Body Protection: Wear a lab coat and other protective clothing.[17]
-
-
Hygiene Measures: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[8]
Storage
Conclusion and Future Outlook
2-Bromo-6-fluoro-3-nitrobenzoic acid (CAS 1036388-81-4) represents a chemical tool with significant untapped potential. While its current role is that of a niche building block for chemical synthesis, its densely packed, reactive functional groups make it an ideal candidate for constructing novel and complex molecular architectures. As research progresses, it is likely that this compound will find its way into the synthetic pathways of new therapeutic agents and advanced materials. This guide provides the foundational knowledge necessary for researchers to begin exploring the possibilities this versatile molecule holds, while emphasizing the importance of safety and adherence to established chemical principles.
References
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Chemsrc. 2-Bromo-3-nitrobenzoic acid | CAS#:573-54-6. Available from: [Link]
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Chemsrc. 2-Bromo-6-fluoronitrobenzene | CAS#:886762-70-5. Available from: [Link]
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Ielo, L., et al. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available from: [Link]
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Organic Chemistry Portal. Synthesis of Benzofurans. Available from: [Link]
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Khan, I., et al. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules. Available from: [Link]
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Sciforum. Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Available from: [Link]
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Gębczak, K., et al. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available from: [Link]
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Arctom. CAS NO. 1036388-81-4 | 2-Bromo-6-fluoro-3-nitrobenzoic acid | Catalog BD-A752123. Available from: [Link]
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MySkinRecipes. 2-Bromo-6-fluoro-3-nitrobenzoic acid. Available from: [Link]
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AccelaChem. 1036388-81-4,2-Bromo-6-fluoro-3-nitrobenzoic Acid. Available from: [Link]
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PubChem. 2-Bromo-3-nitrobenzoic acid | C7H4BrNO4 | CID 68452. Available from: [Link]
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